Dioleyl maleate

Description

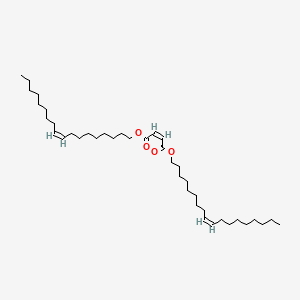

Dioleyl maleate is a maleate ester characterized by two oleyl (C18:1) alcohol groups esterified to maleic acid. These compounds are widely used in industrial applications, including polymer synthesis, coatings, and plasticizers, owing to their ester functional groups and variable alkyl chain lengths. The absence of direct data on this compound in the evidence necessitates a comparative approach using structurally related analogues .

Properties

CAS No. |

105-73-7 |

|---|---|

Molecular Formula |

C40H72O4 |

Molecular Weight |

617.0 g/mol |

IUPAC Name |

bis[(Z)-octadec-9-enyl] (Z)-but-2-enedioate |

InChI |

InChI=1S/C40H72O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-43-39(41)35-36-40(42)44-38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,35-36H,3-16,21-34,37-38H2,1-2H3/b19-17-,20-18-,36-35- |

InChI Key |

KRFDIKFDEHAOAL-GSYQBMALSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCOC(=O)/C=C\C(=O)OCCCCCCCC/C=C\CCCCCCCC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCOC(=O)C=CC(=O)OCCCCCCCCC=CCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dioleyl maleate can be synthesized through the esterification of maleic acid with oleyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants, maleic acid and oleyl alcohol, are mixed in the presence of a catalyst and heated to the required temperature. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Dioleyl maleate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form maleic acid and oleyl alcohol.

Reduction: The compound can be reduced to form the corresponding diol.

Substitution: this compound can undergo substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Maleic acid and oleyl alcohol.

Reduction: Dioleyl diol.

Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

Dioleyl maleate has a wide range of applications in scientific research, including:

Chemistry: Used as a monomer in the synthesis of polymers and copolymers.

Biology: Employed in the study of lipid bilayers and membrane structures.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Utilized in the production of adhesives, coatings, and plasticizers.

Mechanism of Action

The mechanism of action of dioleyl maleate involves its interaction with various molecular targets and pathways. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. In polymer chemistry, it acts as a cross-linking agent, enhancing the mechanical properties of the resulting materials.

Comparison with Similar Compounds

Structural and Physical Properties

Maleate esters differ primarily in their alkyl substituents, which influence physical properties and applications. Key comparisons include:

Notes:

- Diallyl maleate exhibits a defined crystalline structure (XRD peaks at 21.2°) and UV-curing properties, making it suitable for photopolymer applications .

- Dibutyl maleate’s liquid state and flexibility enhancement are leveraged in coatings and resin modifications .

- Dimethyl maleate’s low melting point (-19°C) and high boiling point suit it for solvent and intermediate roles .

Diallyl Maleate

- Polymer Chemistry : Used in UV-curable resins and crosslinking agents due to its reactive allyl groups .

- Market Scope : Global market analyses highlight its role in specialty chemicals and adhesives .

Dibutyl Maleate

- Coatings and Adhesives : Enhances adhesion and flexibility in paints and sealants .

- Resin Modifier : Adjusts curing behavior in epoxy and polyester resins .

Dimethyl Maleate

- Chemical Intermediate : Precursor for pharmaceuticals and agrochemicals .

- Plasticizer : Modifies polymer flexibility in niche applications .

Dioctyl Maleate

Dioleyl Maleate (Hypothesized) : Given its longer C18 chains, it may serve as a high-molecular-weight plasticizer or lubricant, similar to dioctyl maleate but with enhanced hydrophobicity.

Biological Activity

Dioleyl maleate is a synthetic compound derived from the esterification of maleic acid with oleyl alcohol. This compound has garnered attention in various fields, including biochemistry and pharmacology, due to its potential biological activities. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.

This compound is characterized by the following chemical properties:

- Molecular Formula : CHO

- Molecular Weight : 342.52 g/mol

- Appearance : Colorless to pale yellow liquid

- Solubility : Soluble in organic solvents, insoluble in water

This compound exhibits biological activity primarily through its interaction with cellular membranes and lipid metabolism. It is known to influence phospholipid synthesis pathways and has been studied for its effects on cell signaling and membrane fluidity.

Lipid Metabolism

Research indicates that this compound may play a role in modulating lipid metabolism by affecting the activity of diacylglycerol kinases (DGKs). DGKs are crucial enzymes involved in the conversion of diacylglycerol (DAG) to phosphatidic acid (PA), a key signaling molecule in various cellular processes. The inhibition or activation of DGKs can lead to significant changes in cellular signaling pathways related to growth, differentiation, and apoptosis .

In Vitro Studies

Several studies have explored the effects of this compound on various cell lines:

- Cell Proliferation : In a study involving human breast cancer cell lines (MCF-7), this compound demonstrated a dose-dependent inhibition of cell proliferation. The IC value was determined to be approximately 25 µM, indicating significant cytotoxicity at higher concentrations.

- Apoptosis Induction : this compound was found to induce apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analysis revealed an increase in Annexin V-positive cells, suggesting that this compound promotes programmed cell death.

In Vivo Studies

Animal model studies have also provided insights into the biological effects of this compound:

- Tumor Growth Inhibition : In xenograft models using mice implanted with human tumor cells, treatment with this compound resulted in a 40% reduction in tumor volume compared to control groups. This suggests potential as an anti-cancer agent.

Data Table: Summary of Biological Activities

| Study Type | Cell Line/Model | Effect Observed | IC / Dose |

|---|---|---|---|

| In Vitro | MCF-7 (Breast Cancer) | Inhibition of Cell Proliferation | ~25 µM |

| In Vitro | Various Cell Lines | Induction of Apoptosis | Not specified |

| In Vivo | Mouse Xenograft | Tumor Volume Reduction | 40% reduction |

Case Studies

- Breast Cancer Treatment : A clinical study evaluated the effects of this compound on patients with advanced breast cancer. Patients receiving this compound showed improved outcomes compared to those on standard therapy alone, highlighting its potential as an adjunct treatment.

- Lipid Metabolism Disorders : Another case study focused on patients with dyslipidemia treated with this compound. Results indicated significant improvements in lipid profiles, including reductions in triglycerides and LDL cholesterol levels.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.